An In-depth Technical Guide to 2-Fluoro-6-nitrotoluene (CAS: 769-10-8)
An In-depth Technical Guide to 2-Fluoro-6-nitrotoluene (CAS: 769-10-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-6-nitrotoluene, a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical and physical properties, provides in-depth experimental protocols for its key transformations, and explores the biological significance of its derivatives.
Core Chemical and Physical Properties
2-Fluoro-6-nitrotoluene, with the CAS number 769-10-8, is a substituted aromatic compound.[1][2][3] It appears as a colorless to light yellow liquid.[1][4] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 769-10-8[1][2][3] |
| Molecular Formula | C₇H₆FNO₂[1][2][3] |
| Molecular Weight | 155.13 g/mol [1][2][3] |
| IUPAC Name | 1-Fluoro-2-methyl-3-nitrobenzene[2] |
| Synonyms | 2-Fluoro-6-nitrotoluene, 1-Fluoro-2-methyl-3-nitro-benzene, 2-methyl-3-fluoronitrobenzene, 2-NITRO-6-FLUOROTOLUENE[5] |
| InChI Key | GXPIVRKDWZKIKZ-UHFFFAOYSA-N[5] |
| SMILES | CC1=C(F)C=CC=C1--INVALID-LINK--=O[6] |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[1] |
| Melting Point | 6.5-7 °C[1][5] |
| Boiling Point | 97 °C at 11 mmHg[1][5] |
| Density | 1.27 g/mL at 25 °C[1][5] |
| Refractive Index (n²⁰/D) | 1.523[1][5] |
| Solubility | Sparingly soluble in water |
| Storage Temperature | Room Temperature, sealed in a dry environment[5] |
Applications in Synthesis and Drug Development
2-Fluoro-6-nitrotoluene is a versatile building block primarily used as an intermediate in the synthesis of more complex molecules.[3] Its fluorine and nitro functional groups offer unique reactivity for various chemical transformations.
Key application areas include:
-
Pharmaceutical Development: It serves as a precursor for the synthesis of a range of pharmaceuticals, including potential anti-cancer agents and antibiotics.[3]
-
Agrochemical Production: This compound is utilized in the formulation of herbicides and pesticides.[3][7]
-
Material Science: It is employed in the creation of specialty polymers and resins.[3]
The unique electronic properties imparted by the fluorine atom can significantly influence the biological activity of the resulting molecules, making it a valuable component in drug design.[3]
Key Synthetic Transformations and Experimental Protocols
2-Fluoro-6-nitrotoluene can be transformed into several valuable downstream products. Detailed experimental protocols for two key transformations are provided below.
Leimgruber-Batcho Synthesis of 4-Fluoroindole (B1304775)
2-Fluoro-6-nitrotoluene is a key starting material for the synthesis of 4-fluoroindole via the Leimgruber-Batcho procedure.[1][5] 4-Fluoroindole and its derivatives are of significant interest in pharmaceutical development, with applications as potential anticancer immunomodulators (tryptophan dioxygenase inhibitors), antifungal agents, and selective serotonin (B10506) reuptake inhibitors.[8][9]
Experimental Protocol:
Step 1: Synthesis of (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene (1 equivalent).
-
Add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (2 to 3 molar equivalents).
-
Use dimethylformamide (DMF) as the solvent.
-
Heat the mixture and stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the condensation reaction, remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization to 4-Fluoroindole
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a reducing agent. Common choices include Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen gas, or stannous chloride.[2]
-
For reduction with Raney nickel and hydrazine, the reaction is typically heated. The decomposition of hydrazine hydrate (B1144303) in the presence of Raney nickel generates hydrogen in situ.[2]
-
The reaction progress is monitored by TLC until the disappearance of the intensely colored enamine intermediate.
-
Upon completion, the catalyst is removed by filtration (e.g., through a pad of celite).
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield 4-fluoroindole.
Synthesis of N-(3-fluoro-o-tolyl)benzamide
2-Fluoro-6-nitrotoluene can be converted to N-(3-fluoro-o-tolyl)benzamide through a two-step process involving reduction of the nitro group followed by benzoylation of the resulting amine.[5]
Experimental Protocol:
Step 1: Reduction of 2-Fluoro-6-nitrotoluene to 3-Fluoro-2-methylaniline (B146951)
-
In a round-bottom flask, dissolve 2-fluoro-6-nitrotoluene (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution.
-
Carefully add concentrated hydrochloric acid.
-
Heat the reaction mixture to 50-70 °C with stirring.
-
Monitor the reaction for 1-2 hours until completion is observed by TLC.
-
Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide (B78521) solution until a precipitate of tin salts forms and the solution is strongly basic.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford crude 3-fluoro-2-methylaniline.
Step 2: Benzoylation of 3-Fluoro-2-methylaniline
-
In a suitable reaction vessel, dissolve the crude 3-fluoro-2-methylaniline (1 equivalent) in a solvent such as dichloromethane (B109758) or conduct the reaction neat.
-
Add benzoyl chloride (1-1.2 equivalents) dropwise to the stirred solution. An exotherm may be observed. A base such as pyridine (B92270) or triethylamine (B128534) can be added to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-(3-fluoro-o-tolyl)benzamide.
Biological Activity of Derivatives: Interference with Bacterial Quorum Sensing
Derivatives of 2-fluoro-6-nitrotoluene, such as 4-fluoroindole, have garnered interest for their biological activities. One notable area is the inhibition of bacterial quorum sensing.[10]
Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. This process is crucial for behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The general mechanism involves the production and detection of signaling molecules called autoinducers.
Indole and its derivatives have been shown to interfere with this signaling pathway. One proposed mechanism is that these molecules can cause the misfolding of key transcriptional regulator proteins (e.g., LuxR-type regulators). This prevents the regulator from binding to its cognate autoinducer and/or DNA, thereby inhibiting the transcription of quorum sensing-controlled genes.
Safety and Handling
2-Fluoro-6-nitrotoluene is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Fluoro-6-nitrotoluene is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for the synthesis of a variety of complex molecules, including biologically active compounds like 4-fluoroindole. The detailed synthetic protocols and understanding of the biological relevance of its derivatives provided in this guide are intended to support researchers and scientists in their drug discovery and development efforts.
References
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- 2. researchgate.net [researchgate.net]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 6. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
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